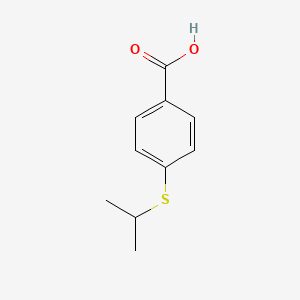

4-(Isopropylthio)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQZLTQBBLQRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Isopropylthio)benzoic acid (CAS No. 13205-50-0)

Introduction

4-(Isopropylthio)benzoic acid is a para-substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structure uniquely combines a benzoic acid scaffold with a thioether linkage, two moieties of significant interest in drug development. The benzoic acid core is a privileged structure, capable of critical interactions with biological targets through its carboxylic acid group, such as forming hydrogen bonds with protein residues.[1] Concurrently, the isopropylthio group provides specific steric and electronic properties. Thioethers are often incorporated into drug design to enhance metabolic stability compared to their ether analogs and to allow for fine-tuning of a molecule's characteristics through potential oxidation to sulfoxides or sulfones.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, synthesis and purification protocols, applications in advanced research, and essential safety and handling procedures.

Physicochemical Properties and Characterization

The reliable identification and application of this compound hinge on a clear understanding of its physical and chemical properties. These characteristics are fundamental for designing synthetic routes, developing purification strategies, and interpreting experimental outcomes.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 13205-50-0 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂S | [2] |

| Molecular Weight | 196.27 g/mol | [2] |

| Appearance | White to off-white solid (typical) | |

| Melting Point | Data not explicitly found in searches; related compounds like 4-isopropylbenzoic acid melt at 117-120 °C.[3] | |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, ethanol, and ethyl acetate; sparingly soluble in water.[4][5] | |

| SMILES Code | O=C(O)C1=CC=C(SC(C)C)C=C1 | [2] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. While a specific public spectrum for this exact compound was not retrieved, the expected NMR signals can be predicted based on its structure and data from analogous compounds.[6][7][8][9]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals corresponding to the different types of protons.

-

A doublet for the six methyl protons (-CH(CH₃)₂) around 1.2-1.4 ppm.

-

A septet for the methine proton (-CH(CH₃)₂) between 3.0-3.5 ppm.

-

Two doublets in the aromatic region (7.2-8.1 ppm), corresponding to the four protons on the para-substituted benzene ring.

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 NMR): The carbon spectrum provides a map of the carbon skeleton.

-

A signal for the methyl carbons (-CH(CH₃)₂) around 23 ppm.

-

A signal for the methine carbon (-CH(CH₃)₂) around 35-40 ppm.

-

Four distinct signals in the aromatic region (approximately 125-145 ppm), including the carbon attached to the sulfur (ipso-carbon).

-

A signal for the carboxylic acid carbon (-COOH) in the range of 170-180 ppm.

-

Synthesis and Purification

A robust and reproducible synthetic protocol is essential for obtaining high-purity this compound for research and development. A common and logical approach is the S-alkylation of 4-mercaptobenzoic acid with an isopropyl halide, such as 2-bromopropane, in the presence of a base.

Experimental Protocol: Synthesis via S-Alkylation

This protocol describes the synthesis of this compound from 4-mercaptobenzoic acid.

Causality and Experimental Choices:

-

Base (e.g., K₂CO₃ or NaOH): The base is crucial for deprotonating the thiol group of 4-mercaptobenzoic acid, forming a thiolate anion. This anion is a potent nucleophile required to attack the electrophilic carbon of 2-bromopropane.

-

Solvent (e.g., DMF or Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering by protonating the nucleophile.

-

Inert Atmosphere (Optional but Recommended): Thiols can be susceptible to oxidation to disulfides. Performing the reaction under nitrogen or argon minimizes this side reaction, improving the yield and purity of the desired product.

Step-by-Step Methodology:

-

Reactant Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-mercaptobenzoic acid (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF, ~5-10 mL per gram of starting material).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the suspension. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the thiolate.

-

Alkylation: Slowly add 2-bromopropane (1.1-1.3 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This step protonates the carboxylic acid, causing the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

Purification Protocol

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of a hot solvent system, such as an ethanol/water or ethyl acetate/hexane mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Confirm the purity and identity of the final product using melting point analysis and NMR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. The benzoic acid moiety provides a handle for amide bond formation or esterification, while the thioether can be modified or serve as a key pharmacophoric element.

-

Scaffold for Bioactive Molecules: The structure is a starting point for creating derivatives with a range of biological activities. Benzoic acid derivatives are explored as antimicrobial, anti-inflammatory, and anticancer agents.[1]

-

Enzyme Inhibitor Design: The thioether and benzoic acid groups can be incorporated into molecules designed to inhibit specific enzymes, where the sulfur atom can form key interactions within an enzyme's active site.

-

Prodrug Development: The carboxylic acid group is ideal for creating prodrugs, for instance, by forming an ester linkage. This strategy can be used to improve a drug's solubility, membrane permeability, or pharmacokinetic profile.

Role as a Building Block in Discovery Chemistry

Caption: Use of this compound in a drug discovery workflow.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are based on safety data for structurally similar benzoic acid derivatives.[10][11][12][13][14]

Table 2: GHS Hazard and Precautionary Statements (Representative)

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[10][11] |

| H315 | Causes skin irritation.[3][10][14] | |

| H318/H319 | Causes serious eye damage/irritation.[3][10][14] | |

| H335 | May cause respiratory irritation.[3][10][14] | |

| Precautionary | P261 | Avoid breathing dust.[10][14] |

| P264 | Wash skin thoroughly after handling.[10][11] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |

Personal Protective Equipment (PPE) and Handling

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to approved standards (e.g., NIOSH or EN166).[12][13]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[10][12]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. If ventilation is inadequate, use an approved particulate respirator.[13]

-

General Hygiene: Do not eat, drink, or smoke in the laboratory.[10][11]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[11]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[10]

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][12]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[11][13]

Conclusion

This compound, identified by CAS number 13205-50-0, is a strategically important chemical intermediate. Its bifunctional nature, combining a reactive carboxylic acid group with a metabolically robust thioether linkage, makes it a highly versatile tool for medicinal chemists and researchers. This guide has provided a detailed framework covering its fundamental properties, a reliable synthesis protocol, potential applications in drug discovery, and crucial safety procedures. As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the utility of well-designed building blocks like this compound in the synthesis of next-generation drug candidates is set to expand.

References

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

-

PubChem. (n.d.). 4-Isopropylbenzoic Acid. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Ethylthio)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN115710207B - Preparation method of 4-mercaptobenzoic acid.

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

- Google Patents. (n.d.). CN102924352B - Method for synthesizing 4-mercaptobenzoate.

-

Wikipedia. (n.d.). Thiobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 13205-50-0|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 4-Isopropylbenzoic acid(536-66-3) 1H NMR spectrum [chemicalbook.com]

- 8. faculty.fiu.edu [faculty.fiu.edu]

- 9. rsc.org [rsc.org]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. ilpi.com [ilpi.com]

- 13. echemi.com [echemi.com]

- 14. 4-(Ethylthio)benzoic acid | C9H10O2S | CID 83231 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Thioether-Benzoic Acid Scaffold

An In-depth Technical Guide to 4-(Isopropylthio)benzoic Acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of this compound (CAS No. 13205-50-0), a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development. By integrating a functional benzoic acid core with a thioether linkage, this compound presents a unique scaffold for exploring novel therapeutic agents and chemical probes. This document delves into its fundamental properties, provides a robust protocol for its synthesis, outlines a detailed strategy for its structural characterization, and discusses its potential applications, grounded in established principles of medicinal chemistry.

The benzoic acid motif is a privileged structure in medicinal chemistry, renowned for its ability to engage in critical binding interactions, such as hydrogen bonds and salt bridges, with biological targets.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic incorporation of a thioether moiety introduces several advantageous modifications to the parent scaffold. The thioether linkage (R-S-R') enhances metabolic stability compared to its ether analog and provides a site for fine-tuning electronic and steric properties through controlled oxidation to the corresponding sulfoxide or sulfone.[1]

Thioether-containing compounds are themselves a source of diverse biological activities, including anticancer and antimicrobial effects.[3][4] Therefore, this compound serves as an exemplary model compound for investigating the synergistic effects of these two critical pharmacophores. Its structure offers a valuable platform for structure-activity relationship (SAR) studies and for the development of novel molecular entities.

Physicochemical and Structural Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. This compound is a white to off-white solid at room temperature. Its key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(propan-2-yl)sulfanylbenzoic acid | [1] |

| CAS Number | 13205-50-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₂S | [1] |

| Molecular Weight | 196.27 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

Synthesis and Mechanistic Considerations

The synthesis of aryl thioethers is a well-established field in organic chemistry. Among the most reliable methods for forming the requisite C-S bond is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a thiol.[5][6] This approach is particularly suitable for the synthesis of this compound from commercially available starting materials.

Proposed Synthetic Pathway: Ullmann Condensation

A robust and scalable synthesis can be achieved by coupling 4-halobenzoic acid (preferably 4-iodobenzoic or 4-bromobenzoic acid for higher reactivity) with propane-2-thiol in the presence of a copper catalyst and a base.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Vessel Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Reagent Addition : Evacuate and backfill the flask with nitrogen three times. Add anhydrous dimethylformamide (DMF) as the solvent, followed by propane-2-thiol (1.2 eq) via syringe.

-

Reaction Conditions : Heat the reaction mixture to 120-140 °C and stir vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Workup : Upon completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 1N hydrochloric acid (HCl) to neutralize the base and protonate the carboxylic acid.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mechanistic Rationale

The Ullmann condensation proceeds via a copper(I) thiolate intermediate, formed from the reaction of propane-2-thiol with the copper(I) catalyst in the presence of a base.[5] This copper(I) thiolate then undergoes oxidative addition with the 4-bromobenzoic acid, followed by reductive elimination to form the desired C-S bond and regenerate the active copper catalyst.[6] The use of a polar aprotic solvent like DMF is crucial for solubilizing the reagents and facilitating the reaction at elevated temperatures.

Structural Elucidation and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the predicted spectroscopic data for this compound, providing a benchmark for experimental verification.

Caption: Standard analytical workflow for structural characterization.

Predicted Spectroscopic Data

| Technique | Predicted Signature | Rationale |

| ¹H NMR | δ ~12.0-13.0 (s, 1H, -COOH)δ ~7.9 (d, 2H, Ar-H ortho to -COOH)δ ~7.4 (d, 2H, Ar-H ortho to -S-)δ ~3.4 (sept, 1H, -CH(CH₃)₂)δ ~1.3 (d, 6H, -CH(CH₃)₂) | The carboxylic proton is a broad singlet at a downfield chemical shift. The aromatic protons form an AA'BB' system due to para-substitution. The isopropyl methine proton is a septet due to coupling with the six methyl protons, which in turn appear as a doublet. |

| ¹³C NMR | δ ~172 (-COOH)δ ~145 (Ar-C-S)δ ~130 (Ar-CH ortho to -COOH)δ ~128 (Ar-CH ortho to -S-)δ ~127 (Ar-C-COOH)δ ~35 (-CH(CH₃)₂)δ ~23 (-CH(CH₃)₂) | The carbonyl carbon is significantly downfield. Aromatic carbons have distinct shifts based on their substituent. The isopropyl carbons appear in the aliphatic region. |

| FTIR (cm⁻¹) | ~2500-3300 (broad, O-H stretch)~1680-1710 (strong, C=O stretch)~1590-1610 (C=C aromatic stretch)~1200-1300 (C-O stretch)~680-720 (C-S stretch) | The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretch is a strong, sharp peak. The C-S stretch is typically weak.[7][8] |

| Mass Spec. | M⁺ at m/z = 196Fragments at m/z = 179 (-OH), 153 (-C₃H₇), 121, 105, 77 | The molecular ion peak corresponds to the molecular weight. Key fragmentations would include the loss of the isopropyl group ([M-43]⁺), loss of the hydroxyl radical from the carboxylic acid ([M-17]⁺), and subsequent cleavages of the aromatic ring.[9] |

Applications in Research and Drug Development

The unique structural features of this compound make it a compelling candidate for various applications in drug discovery and chemical biology.

-

Scaffold for Library Synthesis : It serves as a versatile building block. The carboxylic acid can be readily converted to esters, amides, or other functional groups, enabling the rapid synthesis of a library of derivatives for high-throughput screening.

-

Enzyme Inhibitor Development : Benzoic acid derivatives are known to inhibit various enzymes. The isopropylthio group provides a lipophilic handle that can access hydrophobic pockets within an enzyme's active site, potentially leading to potent and selective inhibitors.

-

Antimicrobial Research : Given the known antimicrobial properties of both benzoic acids and some organosulfur compounds, this molecule is a prime candidate for screening against bacterial and fungal pathogens.[2]

-

Prodrug Design : The carboxylic acid moiety can be esterified to create prodrugs with improved membrane permeability and pharmacokinetic profiles. These prodrugs can then be hydrolyzed by intracellular esterases to release the active benzoic acid derivative.

Caption: Role in a typical drug discovery cascade.

Conclusion

This compound is a strategically designed molecule that combines the well-established utility of the benzoic acid scaffold with the advantageous properties of a thioether linkage. This guide has provided a detailed framework for its synthesis via Ullmann condensation, a comprehensive predictive analysis of its spectroscopic characteristics, and an overview of its potential applications in modern drug discovery. As a versatile building block and a potential bioactive agent in its own right, this compound represents a valuable tool for researchers dedicated to advancing chemical biology and medicinal chemistry.

References

-

Ullmann condensation - Wikipedia. (n.d.). Wikipedia. [Link]

-

Supporting Information. (n.d.). [Link]

-

Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]

-

National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

ACS Publications. (n.d.). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

ResearchGate. (n.d.). Examples of thioether based drugs and some bioactive molecules. [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

- Google Patents. (n.d.). CN1915959A - New method for synthesizing p-isopropyl benzoic acid.

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... [Link]

- Google Patents. (1992).

-

ResearchGate. (2025). Biological activity of dithioacids and thioamides of the benzimidazole series. [Link]

-

Google Patents. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. [Link]

-

National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

-

SpectraBase. (n.d.). Benzoic acid isopropyl ester - Optional[13C NMR]. [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 4-Isopropylbenzoic acid (HMDB0035268). [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. [Link]

-

ResearchGate. (n.d.). Figure S3. The FT-IR spectra of the 4-(methylthio) benzoic acid... [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

-

Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-, propyl ester. [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000039. [Link]

-

MassBank. (2017). Benzoic acids and derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-(Isopropylthio)benzoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(isopropylthio)benzoic acid, a sulfur-containing aromatic carboxylic acid of interest to researchers in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, and provides a robust, field-tested protocol for its synthesis via nucleophilic aromatic substitution. A thorough spectroscopic characterization, including predicted ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, is presented with detailed interpretation. Furthermore, this guide explores the potential applications of this compound, drawing on the established biological and material properties of related thioether and benzoic acid derivatives. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This guide is intended to be a valuable resource for scientists engaged in drug discovery, organic synthesis, and the development of novel functional materials.

Introduction: The Scientific Merit of this compound

The molecular architecture of this compound, featuring a para-substituted isopropylthio group on a benzoic acid scaffold, presents a compelling subject for scientific investigation. The benzoic acid moiety is a well-established pharmacophore, capable of engaging in crucial hydrogen bonding and ionic interactions with biological targets.[1] The introduction of a thioether linkage offers several advantages in drug design, including increased metabolic stability compared to its ether analog and the potential for fine-tuning electronic and steric properties through oxidation to the corresponding sulfoxide or sulfone. The isopropyl group introduces a degree of lipophilicity and a specific steric profile that can modulate binding affinity and selectivity for target proteins.

This guide will provide a detailed exploration of this compound, from its synthesis and purification to its detailed spectroscopic characterization and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value |

| IUPAC Name | 4-(propan-2-ylthio)benzoic acid |

| CAS Number | 13205-50-0[2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O₂S[2] |

| Molecular Weight | 196.27 g/mol [2][3][5] |

| Appearance | White to off-white solid |

| SMILES | CC(C)SC1=CC=C(C=C1)C(=O)O |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide from an activated aromatic ring by a nucleophilic thiol. The following protocol is a robust and scalable procedure adapted from established methods for the synthesis of related aryl thioethers.[6]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

4-Chlorobenzoic acid (1.0 eq)

-

2-Propanethiol (isopropyl mercaptan) (1.2 eq)[7]

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add 2-propanethiol (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (4-chlorobenzoic acid) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 1 M HCl, which will neutralize the excess base and protonate the carboxylate.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white solid.

Mechanistic Insights

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack by the thiolate, which is generated in situ from 2-propanethiol and potassium carbonate.

Caption: SNAr Mechanism for the Synthesis.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data based on the analysis of related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

11.5-12.5 (s, 1H): This broad singlet in the downfield region is characteristic of the carboxylic acid proton. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.

-

7.9-8.1 (d, 2H): These are the aromatic protons ortho to the carboxylic acid group.

-

7.3-7.5 (d, 2H): These are the aromatic protons ortho to the isopropylthio group.

-

3.4-3.6 (sept, 1H): This septet corresponds to the methine proton of the isopropyl group, split by the six adjacent methyl protons.

-

1.3-1.4 (d, 6H): This doublet represents the six equivalent methyl protons of the isopropyl group, split by the adjacent methine proton.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

170-173: Carboxylic acid carbonyl carbon (C=O).

-

145-148: Aromatic carbon attached to the sulfur atom (C-S).

-

130-132: Aromatic carbons ortho to the carboxylic acid group (CH).

-

126-128: Aromatic carbons ortho to the isopropylthio group (CH).

-

125-127: Aromatic carbon attached to the carboxylic acid group (C-COOH).

-

35-38: Methine carbon of the isopropyl group (CH).

-

22-24: Methyl carbons of the isopropyl group (CH₃).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

FT-IR (ATR, cm⁻¹):

-

2500-3300 (broad): O-H stretch of the carboxylic acid, often appearing as a broad band due to hydrogen bonding.

-

1680-1710 (strong): C=O stretch of the carboxylic acid carbonyl group.

-

1590-1610, 1480-1520: C=C stretching vibrations within the aromatic ring.

-

1250-1350: C-O stretching and O-H bending vibrations.

-

800-860: C-H out-of-plane bending, indicative of para-substitution on the aromatic ring.

-

Mass Spectrometry (MS)

-

MS (EI, 70 eV) m/z (%):

-

196 (M⁺): Molecular ion peak corresponding to the molecular weight of the compound.

-

179 (M⁺ - OH): Loss of the hydroxyl radical.

-

151 (M⁺ - COOH): Loss of the carboxylic acid group.

-

153: Loss of the isopropyl group.

-

Potential Applications

While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas of research and development.

Medicinal Chemistry and Drug Discovery

-

Antifungal and Antimicrobial Agents: Benzoic acid and its derivatives are known to possess antifungal and antimicrobial properties.[3][4][5][8][9] The lipophilicity introduced by the isopropylthio group may enhance cell membrane penetration, potentially leading to improved efficacy.

-

Enzyme Inhibitors: The carboxylic acid functionality can act as a key binding element to the active sites of various enzymes. Related benzoic acid derivatives have been investigated as inhibitors of enzymes such as tyrosinase and thiopurine methyltransferase.[1][10][11]

Materials Science

-

Polymer Synthesis: The carboxylic acid group can be functionalized to serve as a monomer for the synthesis of polyesters and polyamides with tailored properties. The sulfur atom could also be leveraged for cross-linking or further modification.

-

Corrosion Inhibitors: Organosulfur compounds and benzoic acid derivatives have been explored for their potential as corrosion inhibitors for various metals.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile molecule with significant potential for applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential uses, grounded in established scientific principles and methodologies. The detailed experimental protocol and spectroscopic analysis serve as a valuable resource for researchers looking to incorporate this compound into their research programs. Further investigation into the biological activities and material properties of this compound is warranted to fully explore its scientific and commercial potential.

References

-

Antifungal and phytotoxic activity of benzoic acid derivatives from inflorescences of Piper cumanense. (2018). PubMed. Retrieved January 12, 2026, from [Link]

-

Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed. Retrieved January 12, 2026, from [Link]

-

Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015). PubMed. Retrieved January 12, 2026, from [Link]

-

Antifungal activity of benzoic acid derivatives from Piper lanceaefolium. (2004). PubMed. Retrieved January 12, 2026, from [Link]

-

Thiopurine methyltransferase. Aromatic thiol substrates and inhibition by benzoic acid derivatives. (1989). PubMed. Retrieved January 12, 2026, from [Link]

-

A New Antifungal Benzoic Acid Ester From Uvaria Narum. (2017). PubMed. Retrieved January 12, 2026, from [Link]

-

Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. (2017). NIH. Retrieved January 12, 2026, from [Link]

-

4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Process for the preparation of 2-alkylthio benzoic acid derivatives. (n.d.). Google Patents.

-

Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. Retrieved January 12, 2026, from [Link]

-

4-Chlorobenzoic acid, 2-methylpropyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. molcore.com [molcore.com]

- 3. benchchem.com [benchchem.com]

- 4. 13205-50-0|this compound|BLD Pharm [bldpharm.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google Patents [patents.google.com]

- 7. CAS 75-33-2: 2-Propanethiol | CymitQuimica [cymitquimica.com]

- 8. 4-(2-Propynyloxy)benzoic acid | 21926-55-6 | WAA92655 [biosynth.com]

- 9. researchgate.net [researchgate.net]

- 10. 13205-51-1|4-(tert-Butylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 11. rsc.org [rsc.org]

A Technical Guide to 4-(propan-2-ylthio)benzoic Acid: Synthesis, Characterization, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 4-(Isopropylthio)benzoic acid, herein referred to by its IUPAC name, 4-(propan-2-ylthio)benzoic acid. This molecule integrates the privileged benzoic acid scaffold with a strategic thioether linkage, making it a compound of significant interest for researchers in medicinal chemistry and drug development. We will detail its chemical properties, provide a robust, field-proven protocol for its synthesis and purification, outline methods for its analytical characterization, discuss its potential applications, and establish clear guidelines for its safe handling. This document is intended to serve as a foundational resource for scientists exploring the structure-activity relationships of thioether-containing aromatic compounds.

Introduction: The Scientific Rationale

The Benzoic Acid Scaffold in Medicinal Chemistry

The benzoic acid moiety is a cornerstone of medicinal chemistry.[1] Its simple, rigid structure provides a reliable anchor for pharmacophoric groups, while the carboxylic acid functional group is an exceptional hydrogen bond donor and acceptor, capable of forming critical ionic interactions with biological targets such as enzyme active sites and receptors.[2] This versatility has led to the incorporation of the benzoic acid scaffold into a vast array of FDA-approved drugs.[3]

The Strategic Role of the Thioether Linkage in Drug Design

Thioethers are a vital class of organosulfur compounds with remarkable applications in pharmaceuticals.[3][4] The incorporation of a sulfur atom in place of a methylene or ether oxygen can profoundly influence a molecule's physicochemical properties. Key advantages include:

-

Metabolic Stability: Thioethers are generally more resistant to metabolic oxidation compared to their ether analogs, which can lead to improved pharmacokinetic profiles.[2]

-

Modulation of Properties: The sulfur atom can be intentionally oxidized to a sulfoxide or a sulfone, providing a powerful strategy for fine-tuning the electronic and steric properties of a molecule during the drug design process.[3][5]

-

Bioactivity: The thioether motif is present in numerous approved drugs, demonstrating its compatibility with biological systems and its contribution to therapeutic efficacy.[4][6]

4-(propan-2-ylthio)benzoic Acid: A Model Compound for Structure-Activity Relationship (SAR) Studies

4-(propan-2-ylthio)benzoic acid serves as an exemplary model compound for exploring the synergy between a benzoic acid core and a thioether substituent. The para-substitution pattern fixes the geometry relative to the carboxylic acid, while the isopropyl group provides a specific steric and lipophilic profile. This makes the compound a valuable tool for probing the structure-activity relationships of thioether-benzoic acid derivatives in various biological systems.

Compound Profile and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is 4-(propan-2-ylthio)benzoic acid . The nomenclature is derived as follows:

-

benzoic acid : The parent structure is a benzene ring substituted with a carboxylic acid.

-

4- : Indicates that the substituent is at the para position relative to the carboxylic acid group.

-

(propan-2-ylthio) : Describes the substituent group. The "propan-2-yl" specifies an isopropyl group attached via its secondary carbon, and "thio" indicates that this group is connected to the benzene ring through a sulfur atom.

Caption: Structure of 4-(propan-2-ylthio)benzoic acid.

Physicochemical Data

The key physicochemical properties of 4-(propan-2-ylthio)benzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 13205-50-0 | [7][8] |

| Molecular Formula | C₁₀H₁₂O₂S | [7] |

| Molecular Weight | 196.27 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| SMILES | CC(C)SC1=CC=C(C=C1)C(=O)O | [8] |

| InChIKey | Not readily available | |

| Melting Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature |

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The most direct and common strategy for forming an aryl thioether bond is through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.[3][9] A highly effective and practical approach involves the reaction of a halo-substituted benzoic acid with the desired thiol.

Rationale: This disconnection utilizes commercially available starting materials, 4-halobenzoic acid and propane-2-thiol (isopropyl mercaptan). The reaction of a thiolate anion, generated in situ from the thiol and a base, with an activated aryl halide is a well-established method for C-S bond formation.[9]

Caption: Retrosynthetic analysis for 4-(propan-2-ylthio)benzoic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the synthesis of aryl thioethers from aryl halides.[10]

Materials:

-

4-Chlorobenzoic acid

-

Propane-2-thiol (Isopropyl mercaptan)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chlorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 5-10 mL per gram of 4-chlorobenzoic acid).

-

Nucleophile Addition: Under a positive pressure of nitrogen, add propane-2-thiol (1.5 eq) dropwise to the stirring suspension at room temperature. Causality: Propane-2-thiol is volatile and malodorous; addition under inert atmosphere prevents both its oxidation and release. K₂CO₃ acts as the base to deprotonate the thiol, forming the nucleophilic thiolate in situ.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of 1 M HCl. Causality: Acidification protonates the carboxylate product to the desired carboxylic acid and neutralizes the excess base.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with water and then with brine. Causality: Washing removes residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is often effective for substituted benzoic acids.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rationale for Spectroscopic Analysis

A combination of spectroscopic techniques is essential for unambiguous structural confirmation and purity assessment. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight.[11]

Caption: Workflow for the analytical characterization of the final product.

Expected Spectroscopic Data

The following table summarizes the predicted spectroscopic signatures for 4-(propan-2-ylthio)benzoic acid based on known chemical shifts for similar structures.[12][13][14]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -COOH | δ 12-13 ppm (s, 1H) | Acidic proton, broad singlet. |

| Ar-H | δ 7.5-8.0 ppm (d, 2H) | Protons ortho to -COOH. | |

| Ar-H | δ 7.2-7.4 ppm (d, 2H) | Protons ortho to -S-iPr. | |

| -S-CH -(CH₃)₂ | δ 3.4-3.7 ppm (sept, 1H) | Methine proton, split by 6 methyl protons. | |

| -S-CH-(CH₃ )₂ | δ 1.2-1.4 ppm (d, 6H) | Two equivalent methyl groups, split by methine. | |

| ¹³C NMR | -C OOH | δ 167-172 ppm | Carboxylic acid carbon. |

| Ar-C (quaternary) | δ 125-145 ppm | Four quaternary carbons. | |

| Ar-CH | δ 125-135 ppm | Four protonated aromatic carbons. | |

| -S-C H-(CH₃)₂ | δ 35-45 ppm | Methine carbon. | |

| -S-CH-(C H₃)₂ | δ 22-25 ppm | Methyl carbons. | |

| FTIR | O-H stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid O-H. |

| C=O stretch | 1680-1710 cm⁻¹ (strong) | Carboxylic acid C=O. | |

| C-S stretch | 600-800 cm⁻¹ (weak-med) | Thioether C-S bond. | |

| Mass Spec | [M+H]⁺ | 197.05 m/z | Protonated molecular ion. |

| [M-H]⁻ | 195.04 m/z | Deprotonated molecular ion. |

Standard Operating Procedure: Spectroscopic Analysis

4.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

4.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Methodology (ATR): Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

4.3.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), and acquire data in both positive and negative ion modes.

Potential Applications and Future Research Directions

Probing Biological Targets: Enzyme Inhibition and Antimicrobial Activity

Given the known biological activities of related benzoic acid derivatives, 4-(propan-2-ylthio)benzoic acid is a prime candidate for screening in various biological assays. The structural analog, 4-isopropylbenzoic acid, exhibits antifungal properties and acts as an inhibitor of mushroom tyrosinase. This suggests that 4-(propan-2-ylthio)benzoic acid could possess similar or enhanced activities, making it a valuable probe for antifungal research and enzymology.

Utility as a Building Block in Organic Synthesis

The carboxylic acid functional group serves as a versatile handle for further chemical modification. It can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into more complex molecular architectures. This makes 4-(propan-2-ylthio)benzoic acid a useful building block for the synthesis of novel pharmaceutical agents and materials.

Safety, Handling, and Disposal

6.1 GHS Hazard Identification Based on data for analogous compounds like 4-(ethylthio)benzoic acid, this compound is expected to have the following classifications:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

6.2 Recommended Personal Protective Equipment (PPE) and Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

6.3 First Aid and Spill Management

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

Spills: Sweep up the material, place it in a suitable disposal container, and avoid generating dust.

6.4 Disposal Considerations Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

Han, I. (2022). Thioethers: An Overview. Current Drug Targets, 23, 170-219. Available at: [Link]

-

Han, I. (2022). (PDF) Thioethers: An Overview. ResearchGate. Available at: [Link]

-

Perjesi, P., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-274. Available at: [Link]

-

ResearchGate. (n.d.). Other drugs containing thioethers. ResearchGate. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

PubChem. (n.d.). 4-Isopropylbenzoic Acid. PubChem. Available at: [Link]

-

SpectraBase. (n.d.). Benzoic,acid,thio-,S-(2-methoxy-ethyl)ester. SpectraBase. Available at: [Link]

-

Salvalaglio, M., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Available at: [Link]

-

Verma, A., & Singh, P. P. (2021). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. Sustainable Organic Synthesis, 319-346. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-(methylthio)-, isopropyl ester. Cheméo. Available at: [Link]

-

Taylor & Francis. (n.d.). Thioethers – Knowledge and References. Taylor & Francis. Available at: [Link]

-

SpectraBase. (n.d.). 2-((Carboxymethyl)thio)benzoic acid. SpectraBase. Available at: [Link]

-

PubChem. (n.d.). 4-(Ethylthio)benzoic acid. PubChem. Available at: [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. Available at: [Link]

-

Wikipedia. (n.d.). Benzoic acid. Wikipedia. Available at: [Link]

-

Jiang, B., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. Available at: [Link]

-

Gueddou, A., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(5), 509-535. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 13205-50-0| Chemical Name : 4-(Isopropylsulfanyl)benzoic acid. Pharmaffiliates. Available at: [Link]

- Google Patents. (n.d.). CN101712641A - Method for preparing methylthio benzoic acid. Google Patents.

-

Matrix Fine Chemicals. (n.d.). 4-(PROPAN-2-YLOXY)BENZOIC ACID | CAS 13205-46-4. Matrix Fine Chemicals. Available at: [Link]

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. 13205-50-0|this compound|BLD Pharm [bldpharm.com]

- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 10. CN101712641A - Method for preparing methylthio benzoic acid - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. faculty.fiu.edu [faculty.fiu.edu]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. spectrabase.com [spectrabase.com]

physical properties of 4-(Isopropylthio)benzoic acid

An In-Depth Technical Guide to the Physical Properties of 4-(Isopropylthio)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 13205-50-0). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's physicochemical characteristics, including its melting point, boiling point, solubility, and acidity. Furthermore, it details the expected spectroscopic signatures (IR, NMR, MS) crucial for its identification and characterization. Emphasizing scientific integrity, this guide also presents detailed, field-proven experimental protocols for determining key physical properties, explaining the causality behind methodological choices. The inclusion of workflow diagrams and consolidated data tables aims to provide a practical and authoritative resource for the scientific community.

Introduction

Overview of this compound

This compound is a para-substituted aromatic carboxylic acid featuring a thioether linkage. This molecular architecture is of significant interest in medicinal chemistry and materials science. The benzoic acid scaffold is a privileged structure, widely recognized for its ability to engage in critical interactions with biological targets through its carboxylic acid group, such as forming hydrogen bonds or salt bridges.[1] The incorporation of a sulfur-containing moiety, specifically an isopropylthio group, introduces unique steric and electronic properties. The thioether linkage is generally more resistant to metabolic oxidation compared to an ether equivalent, which can confer an improved pharmacokinetic profile in drug candidates.[1] This makes this compound an excellent model compound for investigating the interplay between a bioactive core and a metabolically relevant substituent.

Chemical Identity

A clear understanding of a compound's identity is the foundation of all subsequent research. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 13205-50-0 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₂S | [1][2][4] |

| Molecular Weight | 196.27 g/mol | [1][2][3] |

| IUPAC Name | 4-(propan-2-ylsulfanyl)benzoic acid | [5][6] |

| Synonyms | 4-(Isopropylsulfanyl)benzoic acid | [4] |

| Appearance | White to off-white solid | [1] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for its handling, formulation, and application.

Melting Point

The melting point is a crucial indicator of a substance's purity. For this compound, the reported melting point is in the range of 154-155 °C when recrystallized from methanol.[2] A sharp, well-defined melting range is characteristic of a pure crystalline solid. Broad melting ranges, by contrast, often suggest the presence of impurities which disrupt the crystal lattice.

Boiling Point & Thermal Stability

A predicted boiling point for this compound is approximately 334.0 ± 25.0 °C .[2] It is important to note that this is a computationally derived estimate. The high boiling point is consistent with the molecule's substantial molecular weight and the presence of a carboxylic acid group, which can form strong intermolecular hydrogen bonds, requiring significant thermal energy to transition into the vapor phase.

Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure allows for a qualitative assessment.

-

Water : Like many benzoic acid derivatives, it is expected to have low solubility in water. The nonpolar benzene ring and the isopropyl group dominate the structure, reducing its affinity for water despite the polar carboxylic acid head. The related 4-Isopropylbenzoic acid is described as slightly soluble in water.

-

Organic Solvents : It is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), owing to the hydrogen bonding capability of the carboxylic acid group.[2][7] Solubility is also expected in less polar solvents like diethyl ether and chloroform, facilitated by the hydrophobic regions of the molecule.

Acidity (pKa)

The pKa is a measure of a compound's acidity. No experimental pKa value for this compound is readily available in the literature. However, we can infer its approximate acidity by comparison to related structures. Benzoic acid has a pKa of approximately 4.2 in water.[8] The para-substituent's electronic properties influence the acidity. The sulfur atom in the isopropylthio group can act as a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. The net effect on the pKa is likely to be small, and its acidity is expected to be close to that of benzoic acid itself. For context, the predicted pKa for the structurally similar 4-Isopropylbenzoic acid is 4.35 ± 0.10.[7]

Spectroscopic Characterization

Spectroscopy is indispensable for the structural elucidation and confirmation of chemical identity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show several characteristic absorption bands:

-

O-H Stretch : A very broad band in the region of 2500-3300 cm⁻¹, typical for the hydrogen-bonded carboxylic acid O-H stretch.

-

C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

-

C-O Stretch : A medium intensity band in the 1210-1320 cm⁻¹ region.

-

Aromatic C-H Stretch : Peaks appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch : Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.

-

C-S Stretch : A weak absorption band expected in the 600-800 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Carboxylic Acid Proton (-COOH) : A broad singlet, typically downfield, above 10 ppm. Its chemical shift can be variable and concentration-dependent.

-

Aromatic Protons (-C₆H₄-) : The para-substitution pattern will result in two sets of doublets in the aromatic region (approx. 7.2-8.1 ppm). The protons ortho to the electron-withdrawing carboxyl group will be further downfield than the protons ortho to the thioether group.

-

Isopropyl Methine (-CH(CH₃)₂) : A septet (a multiplet of seven lines) around 3.0-3.5 ppm due to coupling with the six equivalent methyl protons.

-

Isopropyl Methyls (-CH(CH₃)₂) : A doublet around 1.2-1.4 ppm, integrating to six protons, due to coupling with the single methine proton.

¹³C NMR:

-

Carbonyl Carbon (-COOH) : A signal in the 170-180 ppm range.

-

Aromatic Carbons : Four distinct signals are expected in the aromatic region (approx. 125-145 ppm). This includes two substituted (ipso) carbons and two protonated carbons.

-

Isopropyl Methine Carbon : A signal around 35-45 ppm.

-

Isopropyl Methyl Carbons : A signal around 22-25 ppm.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 196. Key fragmentation patterns would likely involve the loss of the isopropyl group (-43 Da) and the loss of the carboxyl group (-45 Da).

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail methodologies for determining key physical properties.

Protocol for Melting Point Determination

Principle: This protocol uses a digital melting point apparatus to determine the temperature range over which the solid-phase compound transitions to a liquid. The sharpness of this range is a reliable indicator of purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and crystalline. Grind a small amount into a fine powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Scan (Optional): Set a fast ramp rate (~10-20 °C/min) to quickly find an approximate melting range.

-

Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found.

-

Heating Ramp: Set a slow heating ramp rate of 1-2 °C/min. A slow rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate reading.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

This compound is a compound with well-defined physical properties that are critical for its application in scientific research. Its solid nature, distinct melting point, and predictable spectroscopic characteristics make it straightforward to handle and identify. While experimental data on properties like solubility and pKa are sparse, logical inferences based on its chemical structure provide a strong working foundation for researchers. The protocols outlined in this guide offer a standardized approach to validating these properties, ensuring the generation of high-quality, reliable data essential for advancing research in medicinal chemistry and related fields.

References

-

Pharmaffiliates. CAS No : 13205-50-0| Chemical Name : 4-(Isopropylsulfanyl)benzoic acid. [Link]

-

Six Chongqing Chemdad Co., Ltd. 4-Isopropylbenzoic acid. [Link]

-

Wikipedia. Thiobenzoic acid. [Link]

-

R. Williams. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 13205-50-0 [m.chemicalbook.com]

- 3. 13205-50-0|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. 4-Isopropylbenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

An In-depth Technical Guide to the Physicochemical Characterization of 4-(Isopropylthio)benzoic Acid: Emphasis on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Melting Point in Drug Development

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. Far from being a mere physical constant, it is a critical indicator of a substance's purity and identity.[1][2] In the context of drug development, an accurate melting point determination for a compound such as 4-(Isopropylthio)benzoic acid serves several crucial functions:

-

Purity Assessment: A sharp melting range (typically narrow, on the order of 1-2°C) is indicative of a high degree of purity. Conversely, a broad melting range suggests the presence of impurities, which can lower and broaden the melting point.[1][2]

-

Identification and Characterization: The melting point is a key parameter in the initial characterization of a newly synthesized compound. It can be used in conjunction with other analytical data (e.g., NMR, mass spectrometry) to confirm the identity of the molecule.

-

Polymorph Screening: The existence of multiple crystalline forms, or polymorphs, is a common phenomenon in APIs.[3][4][5][6][7] Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stabilities, all of which can have profound implications for the drug's performance and regulatory approval.

-

Formulation Development: Knowledge of the melting point is essential for designing robust formulation strategies, such as hot-melt extrusion or spray drying, where the API is subjected to thermal stress.

The structure of this compound, featuring a benzoic acid core with a para-substituted isopropylthio group, makes it a valuable model compound for investigating the interplay of molecular structure and solid-state properties. The presence of the sulfur-containing moiety can influence crystal packing and intermolecular interactions, potentially leading to interesting polymorphic behavior.[8]

Theoretical Underpinnings: Factors Influencing the Melting Point

The melting point of a crystalline solid is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice. For this compound, these forces would primarily include:

-

Hydrogen Bonding: The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, leading to the formation of robust dimeric structures, a common motif in the crystal packing of benzoic acid derivatives.[3]

-

Van der Waals Forces: The isopropyl group and the phenyl ring contribute to the overall van der Waals interactions.

-

Dipole-Dipole Interactions: The polar carboxylic acid and thioether groups introduce dipole moments that influence molecular alignment in the crystal lattice.

Any factor that disrupts the efficiency of crystal packing will generally lead to a lower melting point. This includes the presence of impurities and the existence of different polymorphic forms.

The Impact of Impurities

Impurities disrupt the regular arrangement of molecules in the crystal lattice, weakening the intermolecular forces and consequently lowering the energy required to break the lattice structure. This results in a depression and broadening of the melting point range.[1] Common impurities in the synthesis of a compound like this compound could include starting materials, by-products, or residual solvents.

The Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[3][4][5][6][7] Different polymorphs arise from different arrangements or conformations of the molecules in the crystal lattice. These variations in packing can lead to significant differences in physicochemical properties, including the melting point. For substituted benzoic acids, conformational flexibility, particularly around the substituent groups, can be a driving force for polymorphism.[3][6] A thorough polymorph screen is therefore a critical step in the pre-formulation stage of drug development to identify the most stable crystalline form.

Synthesis and Purification of this compound: A Conceptual Approach

While a specific, detailed synthesis for this compound is not readily found in the provided search results, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common method for the synthesis of aryl thioethers is the reaction of a thiol with an aryl halide or a diazonium salt. A potential route for the synthesis of this compound could involve the reaction of 4-mercaptobenzoic acid with 2-bromopropane in the presence of a base.

Following the synthesis, a rigorous purification protocol is essential to obtain a sample suitable for accurate melting point determination. A multi-step purification process would likely be employed:

-

Extraction: To remove any unreacted starting materials or water-soluble by-products.

-

Recrystallization: This is a powerful technique for purifying crystalline solids. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzoic acid derivatives, solvents such as ethanol, water, or mixtures thereof are often employed.[9]

-

Drying: The purified crystals must be thoroughly dried under vacuum to remove any residual solvent, which could act as an impurity and depress the melting point.

Experimental Protocols for Accurate Melting Point Determination

The determination of the melting point should be performed using a calibrated apparatus and a standardized procedure to ensure accuracy and reproducibility. The United States Pharmacopeia (USP) General Chapter <741> provides detailed guidelines for melting range or temperature determination.[10][11][12][13][14]

Capillary Melting Point Method (USP <741> Class Ia)

This is the most common and widely accepted method for melting point determination.

Experimental Workflow:

Caption: Workflow for Capillary Melting Point Determination (USP <741>).

Detailed Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Introduce the powdered sample into a capillary tube of standard dimensions (e.g., 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness) to a packed height of 2.5-3.5 mm.[13]

-

Instrument Calibration: The melting point apparatus must be calibrated using certified reference standards with melting points that bracket the expected melting point of the sample.

-

Heating: Place the loaded capillary into the heating block of the apparatus. The temperature should be raised at a rate of approximately 10-20 °C per minute until it is about 30 °C below the expected melting point. The heating rate should then be slowed to 1-2 °C per minute to allow for thermal equilibrium. For pharmacopeial purposes, a heating rate of 1 ± 0.5 °C per minute is specified when approaching the melting point.[13]

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the last solid particle melts. For USP Class Ia, the onset of melting is defined as the temperature at which the column of the substance collapses against the side of the capillary tube.[10][13]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that can provide more quantitative information about the melting process.[15][16][17][18][19] DSC measures the difference in heat flow between the sample and a reference as a function of temperature.

Experimental Workflow:

Caption: Workflow for Melting Point Determination by DSC.

Detailed Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating rate of 10 °C/minute.

-

Data Analysis: The melting process is observed as an endothermic peak in the DSC thermogram. The melting point is typically reported as the onset temperature of the melting endotherm, which corresponds to the intersection of the baseline and the tangent of the leading edge of the peak. The area under the peak is proportional to the heat of fusion.

Data Presentation and Interpretation

As a definitive experimental melting point for this compound is not available in the literature, the following table presents a hypothetical data set for illustrative purposes. A predicted value can be estimated using computational models, but it must be clearly stated that this is not an experimental value.

| Parameter | Capillary Method (Hypothetical) | DSC Method (Hypothetical) | Notes |

| Melting Onset | 148.5 °C | 149.0 °C (Extrapolated Onset) | The onset temperature is a key indicator of the start of the melting process. |

| Melting Point (Clear Point/Peak) | 150.0 °C | 150.5 °C (Peak Temperature) | The peak temperature from DSC often corresponds to the clear point in the capillary method. |